2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)ethanol
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Overview
Description
2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)ethanol is a complex organic compound that features a benzylamine structure with additional functional groups, including a methoxy group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)ethanol typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Benzylation: The benzylamine moiety can be introduced through reductive amination of benzaldehyde derivatives with appropriate amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Substitution: The methoxy and oxadiazole groups can participate in various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include imines, reduced amines, and substituted aromatic compounds .
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The presence of the oxadiazole ring makes it a candidate for use in organic electronics and photonics.
Biological Research: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Mechanism of Action
The mechanism by which 2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)ethanol exerts its effects depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}amino)ethanol: Similar structure but with variations in the aromatic ring substitution pattern.
2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)propane: Similar structure but with a different alkyl chain length.
Uniqueness
The unique combination of functional groups in 2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)ethanol provides distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H19N3O4 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
2-[[3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methylamino]ethanol |
InChI |
InChI=1S/C14H19N3O4/c1-10-16-14(21-17-10)9-20-12-4-3-11(7-13(12)19-2)8-15-5-6-18/h3-4,7,15,18H,5-6,8-9H2,1-2H3 |
InChI Key |
DVNDUNBVEGAFDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)COC2=C(C=C(C=C2)CNCCO)OC |
Origin of Product |
United States |
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